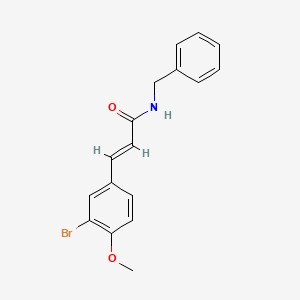

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c1-21-16-9-7-13(11-15(16)18)8-10-17(20)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWJXAZHKHGSO-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and benzylamine.

Formation of Intermediate: The first step involves the condensation of 3-bromo-4-methoxybenzaldehyde with benzylamine to form an imine intermediate.

Acrylamide Formation: The imine intermediate is then subjected to a reaction with acryloyl chloride under basic conditions to yield the desired (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as reflux, distillation, and crystallization are employed to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the 3-bromo-4-methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted acrylamides with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(3-bromo-4-methoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide

- 3-(3-bromo-4-methoxyphenyl)-N-(3-bromophenyl)acrylamide

- 3-(3-bromo-4-methoxyphenyl)-N-(4-ethoxyphenyl)acrylamide

Uniqueness

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide is unique due to the presence of the benzyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Actividad Biológica

(E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial research. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

- Benzyl group : Enhances lipophilicity and potential cellular permeability.

- Bromo and methoxy substitutions : These groups significantly influence the compound's interactions with biological targets.

Anticancer Properties

Research indicates that (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in the Caco-2 cell line, a model for colorectal cancer. The mechanism behind this activity may involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 10.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 15.0 | Microtubule destabilization |

| HeLa | 12.0 | Inhibition of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 20.0 | Bactericidal |

| Escherichia coli | 25.0 | Bacteriostatic |

| Candida albicans | 30.0 | Fungicidal |

The biological activity of (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the bromo and methoxy groups enhances the compound's binding affinity to these targets, which may include:

- Enzymes involved in cell proliferation

- Cellular signaling pathways that regulate apoptosis

These interactions can lead to alterations in cellular processes, contributing to the observed anticancer and antimicrobial effects.

Structure-Activity Relationship (SAR)

The modifications on the phenolic rings significantly influence the biological activity of this compound. For instance, studies have shown that varying the position and type of substituents on the aromatic rings can enhance or diminish its potency against cancer cells.

Table 3: SAR Insights

| Compound Variation | Biological Activity |

|---|---|

| N-benzyl-3-(4-methoxyphenyl)acrylamide | Moderate anticancer activity |

| 3-(4-chlorophenyl)-N-benzylacrylamide | Similar cytotoxicity |

| (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide | Enhanced efficacy against tumors |

Case Studies

- Caco-2 Cell Line Study : A study demonstrated that (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide induced apoptosis in Caco-2 cells at an IC50 value of 10.5 µM, confirming its potential as an anticancer agent.

- Antimicrobial Testing : The compound was tested against various microbial strains, showing an MIC of 20 µM against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide?

- Answer : The compound can be synthesized via a condensation reaction between α-bromoacrylic acid derivatives and benzylamine precursors. Key steps include:

- Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in ice-cooled DMF to activate the carboxylic acid group .

- Solvent optimization: A mix of ethyl acetate and petroleum ether for crystallization, achieving yields >70% after column chromatography .

- Characterization via -NMR (e.g., δ 7.61 ppm for acrylamide protons) and -NMR to confirm stereochemistry and purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Answer :

- NMR Spectroscopy : -NMR detects vinyl proton coupling patterns (e.g., for E-stereochemistry) and aromatic substituents. -NMR confirms carbonyl (C=O) and methoxy groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 298.20 [M+H]) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.4% of theoretical values) .

Q. How can researchers assess the compound’s solubility for biological assays?

- Answer :

- Test solubility in DMSO (common stock solution) followed by dilution in PBS or cell culture media.

- Use UV-Vis spectroscopy to determine solubility limits (e.g., absorbance at λ~280 nm for aromatic systems) .

- Reference solubility data for structurally similar acrylamides in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Dose-Response Validation : Perform IC assays with standardized controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Structural Analog Comparison : Compare activity with derivatives lacking the bromine or methoxy groups to isolate pharmacophore contributions .

Q. How can computational tools optimize retrosynthetic pathways for this compound?

- Answer :

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys predict one-step routes using α-bromoacrylic acid and substituted benzylamines as precursors .

- DFT Calculations : Model transition states for stereoselective acrylamide formation (e.g., E vs. Z isomerization energy barriers) .

- PubChem Data Integration : Leverage InChI/SMILES descriptors (e.g.,

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br) to validate synthetic feasibility .

Q. What mechanistic insights explain the reactivity of the bromine substituent?

- Answer :

- Nucleophilic Substitution : Bromine at the 3-position undergoes SNAr reactions with amines/thiols under basic conditions .

- Cross-Coupling Potential : Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives (Pd catalysis, 80–100°C) .

- Photoredox Applications : Bromine can act as a radical trap in visible-light-mediated reactions (e.g., Ru(bpy) catalysis) .

Q. How do steric and electronic effects influence the compound’s physicochemical properties?

- Answer :

- Steric Effects : The ortho-methoxy group increases torsional strain, reducing melting points (e.g., 184°C vs. 210°C for non-methoxy analogs) .

- Electronic Effects : Bromine’s electronegativity enhances dipole moments, increasing solubility in halogen-bonding solvents (e.g., chloroform) .

- LogP Prediction : Computational tools (e.g., MarvinSuite) estimate logP ~3.2, indicating moderate hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.